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Introduction
Diminazene aceturate, commercially known as Berenil®, is an aromatic diamidine compound

that has been a cornerstone in the treatment of animal trypanosomiasis and babesiosis for over

six decades.[1][2][3] Its efficacy against these protozoal diseases is well-documented; however,

early investigations into its safety profile revealed a narrow therapeutic index and a potential for

significant toxicity, particularly neurotoxicity.[4][5] This technical guide provides an in-depth

review of the early studies on the toxicity and side effects of diminazene aceturate, presenting

quantitative data, detailed experimental protocols, and visualizations of the toxicological

mechanisms and experimental workflows.

Acute and Sub-chronic Toxicity
Early research established that the toxicity of diminazene is dose-dependent and varies across

species. The central nervous system (CNS) is a primary target, with severe neurological signs

often preceding death in cases of overdose.

Quantitative Toxicity Data
The following tables summarize the key quantitative data from early toxicity studies of

diminazene aceturate.

Table 1: Acute Toxicity of Diminazene Aceturate in Different Animal Species
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Species
Route of
Administration

LD50 / Toxic
Dose

Observed
Effects

Reference

Mouse Oral 1500 mg/kg bw

Increased

spontaneous

activity, tactile

hyperesthesia,

uncoordinated

gait, death in one

female.

Muller, 1988

Mouse Subcutaneous 258 mg/kg bw Not specified.
Berenil-

Toxicology, 1988

Dog Intramuscular
20-60 mg/kg bw

(lethal)

Spastic

paralysis,

opisthotonos,

nystagmus,

involuntary

running

movements,

death within 36-

54 hours.

Losos &

Crockett, 1969

Dog Intramuscular 30-35 mg/kg bw
Vomiting and

death.

Fussganger &

Bauer, 1958

Dog Intramuscular
10.5 mg/kg

bw/day

Death in all dogs

on days 3-5.

Naude et al.,

1970

Cattle Intramuscular
7 mg/kg bw/day

for 15 days

Ataxia, muscle

tremors, death

on day 18.

Naude et al.,

1970

Donkeys Intramuscular 7 mg/kg bw

Weakness,

staggering,

ataxia, death in

some animals.

Boyt et al., 1971

Camels Intramuscular 10-40 mg/kg bw Hepatotoxicity. Not specified
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Table 2: Sub-chronic Toxicity of Diminazene Aceturate in Dogs and Rats

Species
Route of
Administrat
ion

Dosage Duration
Key
Findings

Reference

Dog
Oral

(capsules)

60 mg/kg

bw/day
9 months

Testicular

atrophy,

prostatic

dysfunction,

foci of

softening in

the brain

stem and

cerebellum,

death in 2 of

6 dogs.

Scholz &

Brunk, 1969

Dog
Oral

(capsules)

20 mg/kg

bw/day
9 months

No-effect

level.

Scholz &

Brunk, 1969

Rat Diet
300-500

mg/kg bw/day

Up to 9

months

No signs of

toxicity.

Baeder et al.,

1975

Rat Gavage
63 and 160

mg/kg bw/day
6 months

No signs of

toxicity.

Baeder et al.,

1975

Organ-Specific Toxicity
Neurotoxicity
The most profound and life-threatening side effect of diminazene is neurotoxicity. Clinical signs

in dogs include spastic paralysis, opisthotonos, nystagmus, and involuntary running

movements. Post-mortem examinations consistently revealed extensive hemorrhagic malacia

of the brain stem, particularly involving the mesencephalon and diencephalon, as well as

cerebellar hemorrhages and edema. The underlying cause is suggested to be necrosis of

capillaries and arteries in the brain.
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Hepatotoxicity and Nephrotoxicity
Hepatotoxic effects have been reported in dogs and camels at various dosages. In dogs, a

single dose of 3.5 mg/kg bw was associated with hepatotoxicity, although pre-existing liver

conditions could not be ruled out. Camels administered 10 or 40 mg/kg bw intramuscularly also

showed signs of liver damage. Reports also indicate potential nephrotoxic effects of

diminazene.

Genotoxicity and Reproductive Toxicity
Early studies on the genotoxicity of diminazene were limited. It was found to induce

respiration-deficient "petite" mutations in Saccharomyces cerevisiae, suggesting an interaction

with mitochondrial DNA. However, it tested negative in the mouse micronucleus test, a

conventional assay for genotoxicity. It is established that diminazene is not a DNA intercalating

agent.

Reproductive toxicity studies were also not extensive in the early period. A study in rats showed

that a high oral dose of 1000 mg/kg bw/day during pregnancy was maternotoxic and led to an

increase in fetal resorptions and decreased fetal body weights. However, no fetal

malformations were observed, suggesting it is not a teratogen at the tested doses.

Experimental Protocols
Acute Toxicity Study in Dogs (Losos & Crockett, 1969)

Objective: To determine the acute toxic effects of intramuscularly administered diminazene
in dogs.

Animals: Healthy dogs of unspecified strain.

Experimental Groups: Four groups of two dogs each.

Dosage and Administration: Single intramuscular injection of diminazene at 10, 15, 20, or 60

mg/kg bw.

Observation Period: Dogs were monitored for clinical signs of toxicity until death or the end

of the observation period.
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Endpoint: Observation of clinical signs and post-mortem examination of tissues.

Sub-chronic Oral Toxicity Study in Dogs (Scholz &
Brunk, 1969)

Objective: To evaluate the long-term effects of oral diminazene administration in dogs.

Animals: Beagle dogs (3 males and 3 females per group).

Experimental Groups: Control (0 mg/kg bw/day), low dose (20 mg/kg bw/day), and high dose

(60 mg/kg bw/day).

Dosage and Administration: Diminazene administered in capsules daily for 9 months.

Parameters Monitored: Body weight, general condition, hematology, urine analysis, serum

analysis, and blood glucose levels.

Endpoint: Pathological examination of major organs upon completion of the study.

Visualizations
Experimental Workflow for Acute Toxicity Assessment
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Caption: Workflow for a typical acute toxicity study of diminazene.
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Postulated Mechanism of Diminazene-Induced
Neurotoxicity
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Caption: Proposed pathway of diminazene-induced neurotoxicity.

Investigated Genotoxic Potential of Diminazene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b7822185?utm_src=pdf-body
https://www.benchchem.com/product/b7822185?utm_src=pdf-body-img
https://www.benchchem.com/product/b7822185?utm_src=pdf-body
https://www.benchchem.com/product/b7822185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diminazene Aceturate Interaction with DNA
(Non-intercalating)

Yeast Mitochondrial DNA

Mouse Bone Marrow Cells

Induction of 'Petite' Mutations
(Respiration Deficient)

Negative Result in
Micronucleus Test

Click to download full resolution via product page

Caption: Summary of early findings on diminazene's genotoxicity.

Conclusion
Early investigations into the toxicology of diminazene aceturate clearly defined its potential for

severe adverse effects, particularly at doses exceeding the therapeutic range. The most

significant concern identified was dose-dependent neurotoxicity, characterized by distinct

clinical signs and specific pathological lesions in the brain. While hepatotoxicity and other

systemic effects were also noted, the neurological consequences of high-dose exposure were

the most life-threatening. The limited genotoxicity and reproductive toxicity data from this period

suggested a lower risk in these areas, though the studies were not comprehensive by modern

standards. This foundational knowledge of diminazene's toxic profile has been crucial for

establishing safe administration practices in veterinary medicine and underscores the

importance of adhering to recommended dosages to mitigate the risk of severe adverse

events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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